molecular formula C8H8N2O B13671608 1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13671608
M. Wt: 148.16 g/mol
InChI Key: NZGNVCFSFQFGKM-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H8N2O It is a derivative of pyridine, characterized by the presence of two methyl groups, a carbonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Hydrogen gas with palladium catalysts.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and mechanisms of action.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1,5-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,1-2H3

InChI Key

NZGNVCFSFQFGKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1)C#N)C

Origin of Product

United States

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